Fluprednidene acetate

Descripción general

Descripción

Fluprednidene acetate is a pharmaceutical compound primarily used in dermatology. The active ingredient in this compound is This compound , a corticosteroid with potent anti-inflammatory and anti-allergic properties. It is commonly used to treat various inflammatory skin conditions, such as eczema, dermatitis, and psoriasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fluprednidene acetate involves multiple steps, starting from the basic steroid structure. The process includes the introduction of fluorine at specific positions and the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fluprednidene acetate undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with fluorine or other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Major Products: The major products formed from these reactions include various fluorinated steroids and their derivatives, which retain the anti-inflammatory properties of the parent compound .

Aplicaciones Científicas De Investigación

Fluprednidene acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating inflammatory and autoimmune diseases.

Industry: Employed in the formulation of topical creams and ointments for dermatological use.

Mecanismo De Acción

Fluprednidene acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The result is the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, leading to reduced inflammation and immune response .

Comparación Con Compuestos Similares

Betamethasone: Another potent corticosteroid used in dermatology.

Triamcinolone: A corticosteroid with similar anti-inflammatory properties.

Comparison: Fluprednidene acetate is unique due to its specific fluorination pattern, which enhances its potency and reduces its systemic absorption compared to other corticosteroids. This makes it particularly effective for topical applications with a lower risk of systemic side effects .

Actividad Biológica

Fluprednidene acetate is a synthetic corticosteroid that exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. It is commonly used in dermatological applications, particularly for treating inflammatory skin conditions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and comparative efficacy based on recent research findings.

Chemical Structure and Properties

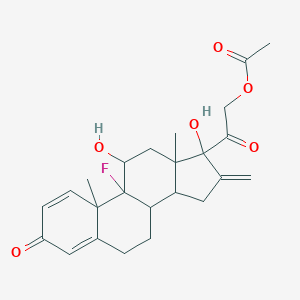

This compound is characterized by its chemical structure, which includes a fluorine atom and multiple hydroxyl groups that enhance its potency. The IUPAC name is 9-fluoro-11beta,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate, with a molecular formula of C24H29FO6 and a molecular weight of approximately 432.5 g/mol .

This compound functions as a glucocorticoid, exerting its effects by binding to the glucocorticoid receptor (GR) in target cells. This interaction leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Fluprednidene reduces the production of cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are pivotal in mediating inflammation .

- Suppression of Immune Response : The compound inhibits the activation and proliferation of T lymphocytes and other immune cells, thereby decreasing the overall immune response .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic efficacy:

- Dermal Absorption : Studies indicate that fluprednidene has an absorption rate of approximately 4.4% when applied topically under occlusive conditions . This absorption is critical for achieving effective local concentrations at the site of application.

- Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, which play a significant role in the oxidative metabolism of steroids and other xenobiotics .

Clinical Applications

This compound is primarily utilized in dermatology for treating various inflammatory skin disorders. Its clinical applications include:

- Eczema : Effective in managing atopic dermatitis and other forms of eczema due to its potent anti-inflammatory properties.

- Psoriasis : Used to alleviate symptoms associated with psoriasis flare-ups.

- Dermatitis : Treats contact dermatitis and other inflammatory skin conditions.

Case Studies

A review of clinical trials highlights the efficacy of this compound in treating dermatological conditions:

- Efficacy in Eczema Management : A randomized controlled trial demonstrated that this compound significantly reduced the severity of eczema compared to placebo, with a marked improvement in patient-reported outcomes .

- Safety Profile : Long-term studies have shown that while fluprednidene is effective, it may lead to local side effects such as skin thinning and perioral dermatitis if used excessively .

Comparative Efficacy

To understand the relative effectiveness of this compound compared to other corticosteroids, a meta-analysis was conducted involving multiple studies:

| Treatment | Mean Difference (SMD) | Confidence Interval (95% CI) | Evidence Quality |

|---|---|---|---|

| This compound | -1.87 | (-2.69, -1.05) | Moderate |

| Tacrolimus 0.03% | -2.69 | (-3.36, -2.02) | High |

| Betamethasone | -1.37 | (-2.04, -0.69) | Very Low |

This table illustrates that while this compound is effective, treatments like tacrolimus may offer superior outcomes in certain cases .

Propiedades

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFOZIFYUBUHHU-IYQKUMFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255-35-2 | |

| Record name | Fluprednidene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednidene acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednidene acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNIDENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.